molecular formula C22H21ClN2O3 B11390552 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one

Cat. No.: B11390552
M. Wt: 396.9 g/mol
InChI Key: JIEMFTOGPSGUHV-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazinyl carbonyl intermediate. This intermediate is then reacted with 7,8-dimethyl-4H-chromen-4-one under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The chromenone structure may also contribute to the compound’s overall biological activity by interacting with cellular pathways involved in inflammation and cell proliferation .

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7,8-dimethylchromen-4-one

InChI

InChI=1S/C22H21ClN2O3/c1-14-6-7-18-19(26)13-20(28-21(18)15(14)2)22(27)25-10-8-24(9-11-25)17-5-3-4-16(23)12-17/h3-7,12-13H,8-11H2,1-2H3

InChI Key

JIEMFTOGPSGUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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